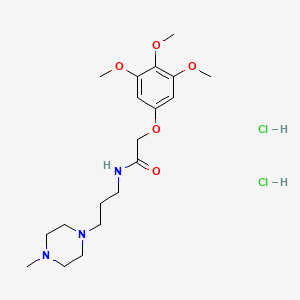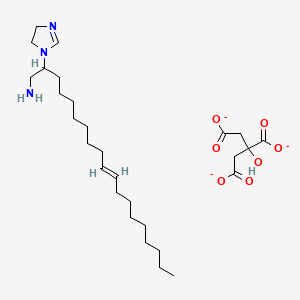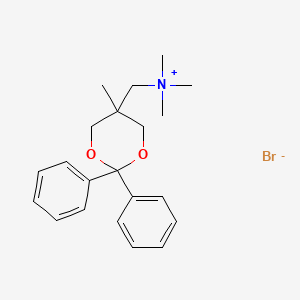![molecular formula C8H9ClNNaO3S B13768574 Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt CAS No. 68227-26-9](/img/structure/B13768574.png)
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt is a chemical compound with significant applications in various fields. This compound is known for its unique properties and reactivity, making it valuable in scientific research and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt typically involves the reaction of methanesulfonic acid with [(3-chloro-2-methylphenyl)amino] compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound is known to participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is utilized in industrial processes, including electroplating and as a catalyst in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt involves its interaction with molecular targets and pathways. The compound may act by binding to specific receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonic acid: A simpler compound with similar acidic properties.
[(3-chloro-2-methylphenyl)amino] compounds: These compounds share structural similarities and may exhibit similar reactivity.
Uniqueness
Methanesulfonic acid, [(3-chloro-2-methylphenyl)amino]-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its monosodium salt form enhances its solubility and stability, making it suitable for various applications.
Propiedades
Número CAS |
68227-26-9 |
|---|---|
Fórmula molecular |
C8H9ClNNaO3S |
Peso molecular |
257.67 g/mol |
Nombre IUPAC |
sodium;(3-chloro-2-methylanilino)methanesulfonate |
InChI |
InChI=1S/C8H10ClNO3S.Na/c1-6-7(9)3-2-4-8(6)10-5-14(11,12)13;/h2-4,10H,5H2,1H3,(H,11,12,13);/q;+1/p-1 |
Clave InChI |
QYQIDLKDRIVWLH-UHFFFAOYSA-M |
SMILES canónico |
CC1=C(C=CC=C1Cl)NCS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1H-Benzimidazolium, 5-chloro-3-ethyl-2-methyl-1-[3-(triethylammonio)propyl]-, bis(ethyl sulfate)](/img/structure/B13768518.png)
![Propanenitrile, 3,3'-[(phenylimino)bis(2,1-ethanediyloxy)]bis-](/img/structure/B13768523.png)

![3-Pyridinecarbonitrile, 6-amino-5-[(2-chloro-4-nitrophenyl)azo]-2-[[3-(4-hydroxybutoxy)propyl]amino]-4-methyl-](/img/structure/B13768532.png)




